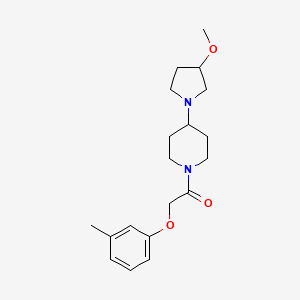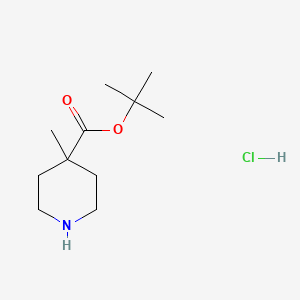![molecular formula C14H12F3N3O2 B2744382 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline CAS No. 2034246-83-6](/img/structure/B2744382.png)
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is a versatile chemical compound with a unique structure that enables exploration of novel pathways for drug discovery and development. This compound is part of the quinoxaline family, which is known for its wide range of applications in pharmaceuticals, agriculture, and advanced materials .
Preparation Methods
The synthesis of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves several steps. One method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields . Another method involves coupling quinoxaline-6-carbaldehyde with specific reagents in the presence of catalysts and solvents .
Chemical Reactions Analysis
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as oxygen or other oxidants.
Reduction: Reduction reactions typically involve reducing agents like hydrogen or hydrides.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with fluoroalkyl alcohols.
Coupling Reactions: Palladium-catalyzed C–H trifluoroethoxylation and other cross-coupling reactions are also significant.
Scientific Research Applications
This compound has numerous scientific research applications:
Chemistry: It is used in the synthesis of various organic intermediates and pharmaceuticals.
Biology: Quinoxalin-6-yl derivatives have been evaluated for their kinase inhibitory activity, showing potential as TGF-β type I receptor kinase inhibitors.
Medicine: The compound’s unique structure allows for the exploration of novel pathways in drug discovery and development.
Industry: It is used in the production of advanced materials and agricultural agents due to the unique impact of fluorine atoms on physicochemical and biological properties.
Mechanism of Action
The mechanism of action of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit TGF-β type I receptor kinase phosphorylation, which plays a crucial role in cell proliferation, differentiation, adhesion, migration, and apoptosis . The compound’s binding interactions and selectivity index make it a promising candidate for further drug development .
Comparison with Similar Compounds
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in the market.
Echinomycin: Known for its anti-cancer properties.
Atinoleutin: Another quinoxaline derivative with significant biological activity.
The uniqueness of this compound lies in its trifluoroethoxy group, which enhances its physicochemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
quinoxalin-6-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-10-6-20(7-10)13(21)9-1-2-11-12(5-9)19-4-3-18-11/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJBLJLKOWIGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)
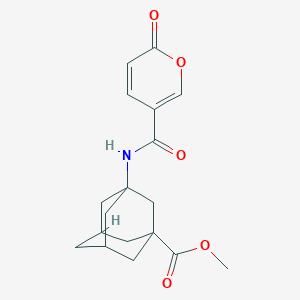

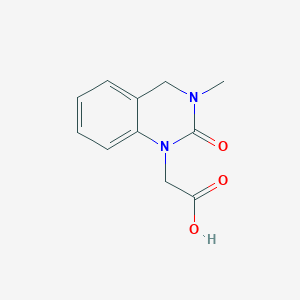
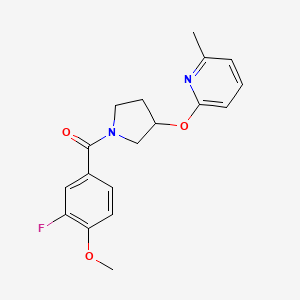
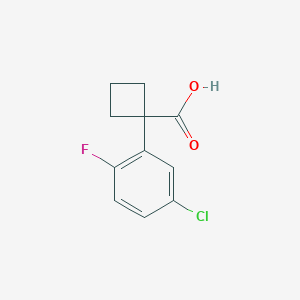

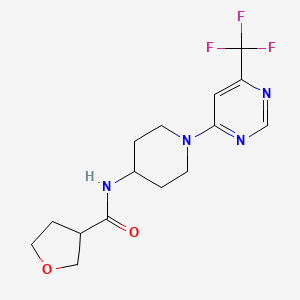
![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)

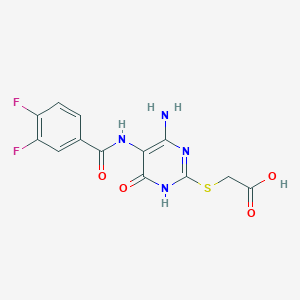
![N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744319.png)
